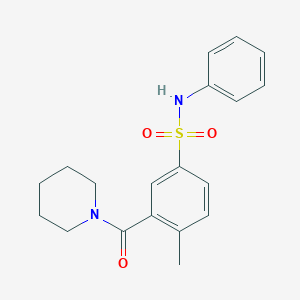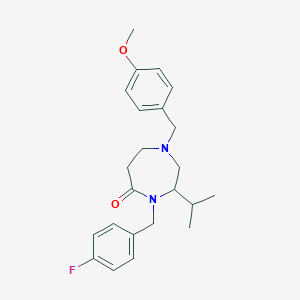![molecular formula C17H23N5OS B5319714 N-cycloheptyl-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5319714.png)
N-cycloheptyl-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cycloheptyl-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a thioacetamide derivative with a triazole ring and a pyridinyl group, which makes it a unique and promising compound for further studies.
Mecanismo De Acción
The mechanism of action of N-cycloheptyl-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes or proteins in the body, which are involved in various biological processes. It is also thought to interact with cell membranes and alter their permeability.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been found to inhibit the growth of various microorganisms, including bacteria and fungi. It also has anti-inflammatory properties and has been shown to reduce inflammation in animal models. Furthermore, it has been found to have antitumor activity and has been investigated for its potential use in cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-cycloheptyl-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide in lab experiments include its unique chemical structure, which makes it a promising compound for further studies. It also has several potential applications in various scientific fields, which makes it a versatile compound. However, the limitations of using this compound include its low solubility in water, which can make it difficult to work with in aqueous environments. It is also a relatively new compound, and more research is needed to fully understand its properties and potential applications.
Direcciones Futuras
There are several future directions for research on N-cycloheptyl-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide. One direction is to investigate its potential use as a catalyst in organic synthesis. Another direction is to study its mechanism of action and identify the specific enzymes or proteins that it interacts with in the body. Furthermore, more research is needed to fully understand its potential applications in cancer therapy and other medical fields.
Métodos De Síntesis
The synthesis of N-cycloheptyl-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide involves the reaction of 4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol with cycloheptyl bromide in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The product is then purified by column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
N-cycloheptyl-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide has been extensively studied for its potential applications in various scientific fields. It has been found to have antimicrobial, antifungal, antitumor, and anti-inflammatory properties. It is also being investigated for its potential use as a catalyst in organic synthesis.
Propiedades
IUPAC Name |
N-cycloheptyl-2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5OS/c1-22-16(13-7-6-10-18-11-13)20-21-17(22)24-12-15(23)19-14-8-4-2-3-5-9-14/h6-7,10-11,14H,2-5,8-9,12H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USCVWJBYRUKDNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2CCCCCC2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-2-(6-methoxy-2-naphthyl)morpholine](/img/structure/B5319652.png)
![2-[4-(2-methylbenzyl)-1-piperazinyl]-N-phenylacetamide](/img/structure/B5319662.png)
![1-[3-({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-2,4,6-trimethylphenyl]ethanone](/img/structure/B5319668.png)
![N-(cyclopropylmethyl)-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5319687.png)
![ethyl {[4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5319691.png)
![N-cyclohexyl-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B5319692.png)
![N-(4-fluorophenyl)-N'-[5-(2-phenylvinyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5319694.png)
![2-[(methylsulfonyl)amino]-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B5319698.png)
![3-benzyl-5-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5319702.png)
